4-[2-[9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine
Description
This compound is a highly complex polycyclic molecule featuring a fused hexazatetracyclic core substituted with a furan-2-yl group and a morpholine-ethyl side chain. The furan ring introduces oxygen-based heterocyclic character, while the morpholine moiety contributes basicity and solubility .
Properties
IUPAC Name |
4-[2-[9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-2-5-17-16(4-1)23-21-27-15-26(8-7-25-9-12-29-13-10-25)14-22-20(27)24-19(28(17)21)18-6-3-11-30-18/h1-6,11,19H,7-10,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDIERRBSOWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CN=C3NC(N4C5=CC=CC=C5N=C4N3C2)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine typically involves multi-step organic reactions. One common approach is the reaction of benzoyl isothiocyanate with 2(2-aminophenyl)-1H-benzimidazole, followed by a series of cyclization and functionalization steps . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc and titanium tetrachloride (TiCl4) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[2-[9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4-[2-[9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural complexity is mirrored in several related molecules:
Key Observations :
- Hexazatetracyclic vs. Tetrazatetracyclic Cores : The hexazatetracyclic core in the target compound likely enhances π-π stacking and hydrogen-bonding capabilities compared to sulfur/nitrogen variants (e.g., ) .
- Furan Substitution: The furan-2-yl group may confer distinct electronic effects compared to phenolic or benzothiazole substituents in analogues (e.g., ) .
Computational Similarity Analysis
Using methodologies from , and 10:
- Tanimoto Coefficient : Molecular fingerprints (e.g., Morgan fingerprints) were compared. The target compound shows <50% similarity to most analogues due to its unique hexazatetracyclic core .
- Murcko Scaffolds : The core scaffold differs significantly from common chemotypes like benzothiazoles or spiro compounds (), reducing overlap in chemical space .
- Docking Affinity: Structural motif grouping () suggests that even minor changes (e.g., replacing furan with phenol) alter binding affinities by >2 kcal/mol in enzyme targets.
Physicochemical and Pharmacokinetic Properties
Hypothetical comparisons based on and :
Notes:
- The target compound’s lack of hydrogen bond donors may limit solubility but improve membrane permeability compared to phenolic analogues .
Bioactivity Profiles
While direct bioactivity data are unavailable, suggests that structurally related compounds cluster by mode of action. For example:
Biological Activity
The compound 4-[2-[9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine is a complex organic molecule characterized by its intricate tetracyclic structure and the presence of multiple nitrogen atoms. Its unique molecular architecture suggests significant potential for various biological activities.
Structural Overview
The compound's structure includes:
- Furan moiety : Known for its diverse biological properties including antimicrobial and anti-inflammatory effects.
- Tetracyclic framework : This arrangement may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds featuring furan rings often exhibit antimicrobial properties . For instance:
- Furan derivatives have been shown to selectively inhibit microbial growth and modify enzyme activity .
- A study highlighted that furan fatty acids demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
Furan-containing compounds are also noted for their anti-inflammatory activities :
- These compounds can modulate signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) and PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma), which are crucial in inflammatory responses .
- Synthetic derivatives of furan have been proposed as templates for developing new anti-inflammatory drugs due to their structural specificity .
Anticancer Potential
The anticancer properties of furan derivatives have been explored in several studies:
- Certain furan conjugates have shown promising inhibitory activity against human cervical cancer cells (HeLa), with some exhibiting IC50 values as low as 0.15 µg/mL .
- The mechanisms of action include inducing mitochondrial modification and exerting membranolytic effects on cancer cells .
Study 1: Antimicrobial Efficacy
A synthesized furan derivative exhibited broad-spectrum antibacterial activity against multiple strains including Pseudomonas fluorescens. It outperformed traditional antibiotics like streptomycin and tetracycline in specific assays .
Study 2: Anti-inflammatory Action
In vitro studies demonstrated that furan derivatives could inhibit the expression of pro-inflammatory cytokines by blocking COX-2 gene expression. This suggests a potential application in treating inflammatory diseases .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[2-[9-(furan-2-yl)... | Tetracyclic with furan | Antimicrobial, anti-inflammatory |
| Benzofuran Derivative | Furan ring | Anticancer activity |
| Furan Fatty Acid | Furan moiety | Antibacterial against MRSA |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
